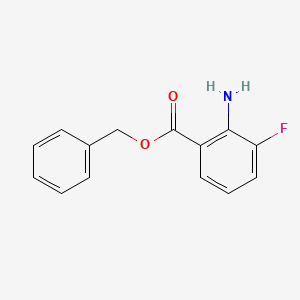
Benzyl 2-amino-3-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-amino-3-fluorobenzoate is an organic compound with the molecular formula C14H12FNO2 It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by an amino group and the third position by a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-amino-3-fluorobenzoate typically involves the esterification of 2-amino-3-fluorobenzoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and solvents that can be easily recycled also contributes to the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-amino-3-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Nitro derivatives of this compound.
Reduction: Benzyl 2-amino-3-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 2-amino-3-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its structural similarity to certain biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 2-amino-3-fluorobenzoate depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The presence of the fluorine atom can enhance its binding affinity and selectivity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-amino-4-fluorobenzoate
- Benzyl 2-amino-3-chlorobenzoate
- Benzyl 2-amino-3-bromobenzoate
Uniqueness
Benzyl 2-amino-3-fluorobenzoate is unique due to the presence of the fluorine atom at the third position, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to certain molecular targets, making it a valuable compound in various research applications.
Biological Activity
Benzyl 2-amino-3-fluorobenzoate is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C10H10FNO2
- Molecular Weight : Approximately 195.19 g/mol
- Structural Features : The compound contains a benzyl group, an amino group, and a fluorobenzoate moiety, with a fluorine atom at the 3-position of the benzoate ring. This configuration is crucial for its biological activity, particularly in enhancing lipophilicity and binding affinity to biological targets.
Antibacterial and Antifungal Properties
Research indicates that this compound exhibits antibacterial and antifungal properties. The presence of the amino group is believed to contribute to its ability to interact with bacterial cell membranes, leading to disruption and cell death. Furthermore, compounds with similar structures have shown efficacy against various pathogens, suggesting that this compound may follow suit.
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : It may bind to specific enzymes or receptors, inhibiting their activity. This inhibition can affect various metabolic pathways in microorganisms.
- Enhanced Binding Affinity : The fluorine atom enhances binding interactions with biological targets, potentially increasing selectivity and potency against specific pathogens .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound. Below are key findings from notable research:
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Biological Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| Benzyl 4-amino-3-fluorobenzoate | Moderate cytotoxicity against cancer cells | 119.5 (MDA-MB-435) | Enzyme inhibition |
| Emamectin benzoate | Antiparasitic activity | N/A (not applicable) | Neurological disruption in parasites |
| 2-Aminobenzothiazole | Potent anticancer agent | 1.4 (CSF1R kinase) | Kinase inhibition |
Properties
Molecular Formula |
C14H12FNO2 |
|---|---|
Molecular Weight |
245.25 g/mol |
IUPAC Name |
benzyl 2-amino-3-fluorobenzoate |
InChI |
InChI=1S/C14H12FNO2/c15-12-8-4-7-11(13(12)16)14(17)18-9-10-5-2-1-3-6-10/h1-8H,9,16H2 |
InChI Key |
YZBKLRPIFOJNRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(C(=CC=C2)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















